Cas no 86477-09-0 (Ethyl 5,6-Dihydro-4H-pyrrolo1,2-bpyrazole-2-carboxylate)

Ethyl 5,6-Dihydro-4H-pyrrolo1,2-bpyrazole-2-carboxylate structure
86477-09-0 structure
Product Name:Ethyl 5,6-Dihydro-4H-pyrrolo1,2-bpyrazole-2-carboxylate
Número CAS:86477-09-0
MF:C9H12N2O2
Megavatios:180.203782081604
MDL:MFCD11975789
CID:1026111
PubChem ID:12841166
Update Time:2024-10-26

Ethyl 5,6-Dihydro-4H-pyrrolo1,2-bpyrazole-2-carboxylate Propiedades químicas y físicas

Nombre e identificación

    • 5,6-dihydro-4H-Pyrrolo[1,2-b]pyrazole-2-carboxylic acid ethyl ester
    • Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate
    • 4H-Pyrrolo [1,2-B] pyrazole -2-carboxylic acid , 5,6-dihydro -, Potassium Salt
    • 5,6-dihydro-4H-pyrrolo(1,2-b)pyrazole-2-carboxylic acid ethyl ester
    • MGGGSJRWNQFCLE-UHFFFAOYSA-N
    • AB0003886
    • W8879
    • ST24024970
    • ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carb
    • ethyl 4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carbo
    • Ethyl5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate
    • MFCD11975789
    • DTXSID40511206
    • SY101982
    • Ethyl 5 pound not6-dihydro-4H-pyrrolo[1 pound not2-b]pyrazole-2-carboxylate
    • 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid methyl ester
    • 86477-09-0
    • AKOS015999211
    • DB-351575
    • ethyl 4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylate
    • FS-3500
    • 4,5,6,7-tetrahydro-pyrrolo[2,1-e]pyrazole-2-carboxylic acid ethyl ester
    • EN300-244266
    • SCHEMBL2929174
    • Ethyl 5,6-Dihydro-4H-pyrrolo1,2-bpyrazole-2-carboxylate
    • MDL: MFCD11975789
    • Renchi: 1S/C9H12N2O2/c1-2-13-9(12)8-6-7-4-3-5-11(7)10-8/h6H,2-5H2,1H3
    • Clave inchi: MGGGSJRWNQFCLE-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C=C2CCCN2N=1)OCC

Atributos calculados

  • Calidad precisa: 180.089877630g/mol
  • Masa isotópica única: 180.089877630g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 13
  • Cuenta de enlace giratorio: 3
  • Complejidad: 208
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 1.1
  • Superficie del Polo topológico: 44.1

Propiedades experimentales

  • Color / forma: No data avaiable
  • Denso: 1.29±0.1 g/cm3 (20 ºC 760 Torr),
  • Punto de fusión: 61-63 ºC
  • Punto de ebullición: No data available
  • Punto de inflamación: No data available
  • Disolución: 微溶 (1.5 g/L) (25 ºC),
  • Presión de vapor: No data available

Ethyl 5,6-Dihydro-4H-pyrrolo1,2-bpyrazole-2-carboxylate Información de Seguridad

Ethyl 5,6-Dihydro-4H-pyrrolo1,2-bpyrazole-2-carboxylate PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E195407-50mg
Ethyl 5,6-Dihydro-4H-pyrrolo1,2-bpyrazole-2-carboxylate
86477-09-0 95%
50mg
¥170.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E195407-250mg
Ethyl 5,6-Dihydro-4H-pyrrolo1,2-bpyrazole-2-carboxylate
86477-09-0 95%
250mg
¥405.90 2023-09-03
Fluorochem
209841-250mg
Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate
86477-09-0 95%
250mg
£89.00 2022-03-01
Fluorochem
209841-1g
Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate
86477-09-0 95%
1g
£217.00 2022-03-01
Fluorochem
209841-5g
Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate
86477-09-0 95%
5g
£696.00 2022-03-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
E845195-250mg
Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate
86477-09-0 95%
250mg
630.00 2021-05-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-XU730-1g
Ethyl 5,6-Dihydro-4H-pyrrolo1,2-bpyrazole-2-carboxylate
86477-09-0 95+%
1g
2430CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-XU730-200mg
Ethyl 5,6-Dihydro-4H-pyrrolo1,2-bpyrazole-2-carboxylate
86477-09-0 95+%
200mg
718CNY 2021-05-08
Chemenu
CM189117-100mg
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid ethyl ester
86477-09-0 95+%
100mg
$115 2021-08-05
Chemenu
CM189117-250mg
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid ethyl ester
86477-09-0 95+%
250mg
$178 2021-08-05

Ethyl 5,6-Dihydro-4H-pyrrolo1,2-bpyrazole-2-carboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Solvents: Xylene ;  12 h, 125 °C
Referencia
Design, synthesis and biological evaluation of ring-fused pyrazoloamino pyridine/pyrimidine derivatives as potential FAK inhibitors
Xie, Hongming; et al, Bioorganic & Medicinal Chemistry Letters, 2020, 30(21),

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Dibutyltin diacetate ,  Azidotrimethylsilane Solvents: Toluene ;  1 h, 80 °C
1.2 Reagents: Methanol
2.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Toluene ,  Tetrahydrofuran ;  0 °C; 15 h, rt
3.1 Solvents: Dimethylformamide ;  1 h, 250 °C
Referencia
Synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles and Homologs from 5-Substituted 2-(Alkynyl)tetrazoles via Microwave-Induced Intramolecular Nitrile-Imine-Alkyne 1,3-Dipolar Cycloaddition
Yoneyama, Hiroki; et al, Synthesis, 2023, 55(6), 945-958

Métodos de producción 3

Condiciones de reacción
1.1 Solvents: Ethylene glycol diethyl ether ;  3 h, 120 - 125 °C; 5 h, 120 - 125 °C
Referencia
Selective Hydrolysis of Ethyl 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate and Ethyl 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate as a Key Step in the Large-Scale Synthesis of Bicyclic Heteroaryl Carboxyaldehydes
Nikitenko, A. A.; et al, Organic Process Research & Development, 2006, 10(4), 712-716

Métodos de producción 4

Condiciones de reacción
Referencia
The retro-Diels-Alder reaction. Part II. Dienophiles with one or more heteroatom
Rickborn, Bruce, Organic Reactions (Hoboken, 1998, 53,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  0 - 10 °C; 16 h, rt
1.2 Reagents: Trifluoroacetic anhydride Solvents: Toluene ;  < 10 °C; 2 h, rt
1.3 Reagents: Potassium carbonate Solvents: Dichloromethane ,  Water ;  < 25 °C
2.1 Solvents: Ethylene glycol diethyl ether ;  3 h, 120 - 125 °C; 5 h, 120 - 125 °C
Referencia
Selective Hydrolysis of Ethyl 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate and Ethyl 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate as a Key Step in the Large-Scale Synthesis of Bicyclic Heteroaryl Carboxyaldehydes
Nikitenko, A. A.; et al, Organic Process Research & Development, 2006, 10(4), 712-716

Métodos de producción 6

Condiciones de reacción
Referencia
A novel proline derived mesoionic synthon
Ranganathan, Darshan; et al, Tetrahedron Letters, 1983, 24(10), 1067-70

Métodos de producción 7

Condiciones de reacción
1.1 Solvents: Dimethylformamide ;  1 h, 250 °C
Referencia
Synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles and Homologs from 5-Substituted 2-(Alkynyl)tetrazoles via Microwave-Induced Intramolecular Nitrile-Imine-Alkyne 1,3-Dipolar Cycloaddition
Yoneyama, Hiroki; et al, Synthesis, 2023, 55(6), 945-958

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  16 h, 0 °C → rt
1.2 Reagents: Trifluoroacetic anhydride Solvents: Acetonitrile ;  3 h, 0 °C
2.1 Solvents: Xylene ;  12 h, 125 °C
Referencia
Design, synthesis and biological evaluation of ring-fused pyrazoloamino pyridine/pyrimidine derivatives as potential FAK inhibitors
Xie, Hongming; et al, Bioorganic & Medicinal Chemistry Letters, 2020, 30(21),

Métodos de producción 9

Condiciones de reacción
1.1 Solvents: Trifluoroacetic anhydride
2.1 -
Referencia
A novel proline derived mesoionic synthon
Ranganathan, Darshan; et al, Tetrahedron Letters, 1983, 24(10), 1067-70

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Toluene ,  Tetrahydrofuran ;  0 °C; 15 h, rt
2.1 Solvents: Dimethylformamide ;  1 h, 250 °C
Referencia
Synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles and Homologs from 5-Substituted 2-(Alkynyl)tetrazoles via Microwave-Induced Intramolecular Nitrile-Imine-Alkyne 1,3-Dipolar Cycloaddition
Yoneyama, Hiroki; et al, Synthesis, 2023, 55(6), 945-958

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Trifluoroacetic anhydride Solvents: Toluene ;  < 10 °C; 2 h, rt
1.2 Reagents: Potassium carbonate Solvents: Dichloromethane ,  Water ;  < 25 °C
2.1 Solvents: Ethylene glycol diethyl ether ;  3 h, 120 - 125 °C; 5 h, 120 - 125 °C
Referencia
Selective Hydrolysis of Ethyl 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate and Ethyl 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate as a Key Step in the Large-Scale Synthesis of Bicyclic Heteroaryl Carboxyaldehydes
Nikitenko, A. A.; et al, Organic Process Research & Development, 2006, 10(4), 712-716

Ethyl 5,6-Dihydro-4H-pyrrolo1,2-bpyrazole-2-carboxylate Raw materials

Ethyl 5,6-Dihydro-4H-pyrrolo1,2-bpyrazole-2-carboxylate Preparation Products

Proveedores recomendados
Hangzhou Cedareal Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Hangzhou Cedareal Technology Co., Ltd.
烟台朗裕新材料科技有限公司
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Wuhan Comings Biotechnology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Wuhan Comings Biotechnology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shandong Feiyang Chemical Co., Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Shaanxi pure crystal photoelectric technology co. LTD